4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide
Overview
Description
4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-methoxybenzenesulfonamide: Lacks the pyridine ring, which may affect its biological activity.
N-(5-methylpyridin-2-yl)benzenesulfonamide: Lacks the methoxy group, which may influence its chemical reactivity and biological properties.
This compound’s unique structure, combining a methoxy group, a pyridine ring, and a sulfonamide group, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-3-8-13(14-9-10)15-19(16,17)12-6-4-11(18-2)5-7-12/h3-9H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCTQDKTJQULO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349977 | |
Record name | 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6001-32-7 | |
Record name | 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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